molecular formula C27H20FN3O3S B11625742 (6Z)-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11625742
M. Wt: 485.5 g/mol
InChI Key: VVBWVIXUDUUNDR-ZAXJVRRPSA-N
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Description

The compound (6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as fluorophenyl, methoxyphenyl, and imino groups. The unique arrangement of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine precursors, which are then fused together under specific conditions. Key steps in the synthesis include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.

    Formation of the Pyrimidine Ring: This involves the condensation of amidines with β-dicarbonyl compounds.

    Fusion of Rings: The thiazole and pyrimidine rings are fused through a cyclization reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Functional Group Addition:

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves:

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.

    Green Chemistry Principles: Employing environmentally benign solvents and reagents, and recycling waste products.

Chemical Reactions Analysis

Types of Reactions

The compound (6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form oxo derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under conditions such as reflux in organic solvents.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

The compound (6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can interact with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups attached to different core structures.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness

The uniqueness of (6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H20FN3O3S

Molecular Weight

485.5 g/mol

IUPAC Name

(6Z)-6-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H20FN3O3S/c1-33-24-14-18(9-12-23(24)34-15-17-7-10-20(28)11-8-17)13-21-25(29)31-22(19-5-3-2-4-6-19)16-35-27(31)30-26(21)32/h2-14,16,29H,15H2,1H3/b21-13-,29-25?

InChI Key

VVBWVIXUDUUNDR-ZAXJVRRPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=C(C=C5)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=C(C=C5)F

Origin of Product

United States

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